molecular formula C14H24O2Si B101902 Trimethyl(5-phenoxypentoxy)silane CAS No. 16654-53-8

Trimethyl(5-phenoxypentoxy)silane

Cat. No. B101902
CAS RN: 16654-53-8
M. Wt: 252.42 g/mol
InChI Key: OBSNIYNEMYNGGD-UHFFFAOYSA-N
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Description

Trimethyl(5-phenoxypentoxy)silane, also known as TMPPS or TMSPP, is a chemical compound that belongs to the class of organosilicon compounds. It is used as a reagent in organic synthesis reactions and has gained significant attention in recent years due to its unique properties and potential applications in various fields.

Mechanism Of Action

Trimethyl(5-phenoxypentoxy)silane acts as a source of pentyl and phenyl groups in organic synthesis reactions. It can undergo substitution reactions with other organic compounds, leading to the formation of new carbon-carbon bonds. Trimethyl(5-phenoxypentoxy)silane is also known to act as a Lewis acid catalyst in some reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Trimethyl(5-phenoxypentoxy)silane, as it is primarily used in organic synthesis and not intended for medical or biological applications. However, studies have shown that Trimethyl(5-phenoxypentoxy)silane is relatively non-toxic and has low environmental impact.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Trimethyl(5-phenoxypentoxy)silane in organic synthesis is its high reactivity and selectivity, which allows for the efficient formation of complex molecules. Trimethyl(5-phenoxypentoxy)silane is also stable and easy to handle, making it a convenient reagent for laboratory experiments. However, Trimethyl(5-phenoxypentoxy)silane is highly flammable and must be handled with caution. It can also be expensive and may not be suitable for large-scale industrial applications.

Future Directions

There are several potential future directions for the use of Trimethyl(5-phenoxypentoxy)silane in scientific research. One area of interest is the development of new synthetic methods using Trimethyl(5-phenoxypentoxy)silane as a reagent, particularly in the synthesis of complex natural products and pharmaceuticals. Another potential application is the use of Trimethyl(5-phenoxypentoxy)silane in the development of new materials, such as polymers and coatings. Additionally, Trimethyl(5-phenoxypentoxy)silane could be used in the development of new catalysts for organic reactions, as well as in the field of nanotechnology.

Synthesis Methods

Trimethyl(5-phenoxypentoxy)silane can be synthesized using different methods, including the reaction of 5-bromopentyl phenyl ether with trimethylsilanol in the presence of a catalyst, or the reaction of 5-hydroxypentyl phenyl ether with trimethylchlorosilane. The latter method is more commonly used as it provides a higher yield of the desired product.

Scientific Research Applications

Trimethyl(5-phenoxypentoxy)silane has been used extensively in scientific research, particularly in the field of organic synthesis. It is a versatile reagent that can be used in various reactions, including cross-coupling reactions, Grignard reactions, and Suzuki-Miyaura coupling reactions. Trimethyl(5-phenoxypentoxy)silane has also been used in the synthesis of complex natural products and pharmaceuticals, demonstrating its potential in drug discovery and development.

properties

CAS RN

16654-53-8

Product Name

Trimethyl(5-phenoxypentoxy)silane

Molecular Formula

C14H24O2Si

Molecular Weight

252.42 g/mol

IUPAC Name

trimethyl(5-phenoxypentoxy)silane

InChI

InChI=1S/C14H24O2Si/c1-17(2,3)16-13-9-5-8-12-15-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3

InChI Key

OBSNIYNEMYNGGD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCCCCOC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)OCCCCCOC1=CC=CC=C1

synonyms

5-[(Trimethylsilyl)oxy]pentyl(phenyl) ether

Origin of Product

United States

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